3-bromo-4-iodo-N,N-dimethylaniline
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Overview
Description
3-bromo-4-iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom at the third position, an iodine atom at the fourth position, and a dimethylamino group attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-iodo-N,N-dimethylaniline typically involves multi-step reactions starting from aniline. One common method includes:
Bromination: Aniline is first brominated to introduce a bromine atom at the desired position.
Iodination: The brominated intermediate is then subjected to iodination to introduce the iodine atom.
Dimethylation: Finally, the dimethylamino group is introduced through alkylation using dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-iodo-N,N-dimethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Anilines: Products with different substituents replacing the bromine or iodine atoms.
Biaryl Compounds: Products formed through coupling reactions.
Scientific Research Applications
3-bromo-4-iodo-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-iodo-N,N-dimethylaniline involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine and iodine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-dimethylaniline: Similar structure but lacks the iodine atom.
3-iodo-N,N-dimethylaniline: Similar structure but lacks the bromine atom.
N,N-dimethylaniline: Lacks both bromine and iodine atoms.
Uniqueness
3-bromo-4-iodo-N,N-dimethylaniline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
1369904-13-1 |
---|---|
Molecular Formula |
C8H9BrIN |
Molecular Weight |
326 |
Purity |
95 |
Origin of Product |
United States |
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